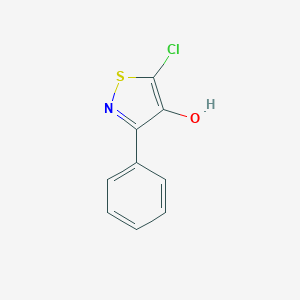
5-Chloro-3-phenyl-1,2-thiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-phenyl-1,2-thiazol-4-ol, also known as CPT, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This molecule possesses a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of this ring in CPT makes it a valuable scaffold for the development of novel drugs with a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make 5-Chloro-3-phenyl-1,2-thiazol-4-ol a promising candidate for the development of drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its availability and ease of synthesis. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied, and its biological activities are well characterized. However, one limitation of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its potential toxicity. Like many compounds with biological activity, 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol. One area of interest is the development of novel drugs based on the 5-Chloro-3-phenyl-1,2-thiazol-4-ol scaffold. Researchers may also investigate the mechanisms of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol in more detail, in order to better understand its potential therapeutic applications. Additionally, the use of 5-Chloro-3-phenyl-1,2-thiazol-4-ol in combination with other drugs may be explored, in order to enhance its therapeutic effects. Overall, the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is likely to continue to be an active area of research in medicinal chemistry.
Synthesemethoden
The synthesis of 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be achieved through a variety of methods, including the cyclization of 2-aminothiophenol with phenacyl bromide, or the reaction of 2-chloro-3-phenylthiazolium chloride with sodium hydroxide. These methods have been optimized to produce high yields of pure 5-Chloro-3-phenyl-1,2-thiazol-4-ol, making it readily available for further research.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These activities make 5-Chloro-3-phenyl-1,2-thiazol-4-ol a promising candidate for the development of novel drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
19389-32-3 |
|---|---|
Produktname |
5-Chloro-3-phenyl-1,2-thiazol-4-ol |
Molekularformel |
C9H6ClNOS |
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
5-chloro-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H |
InChI-Schlüssel |
OCQBHHUDBUQVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
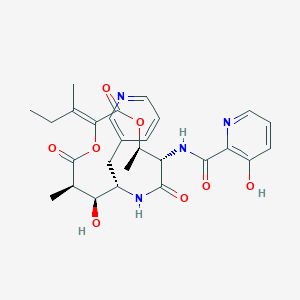
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
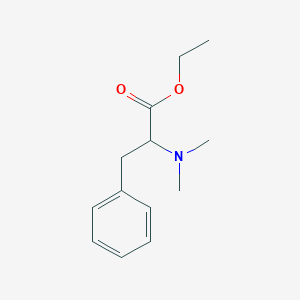
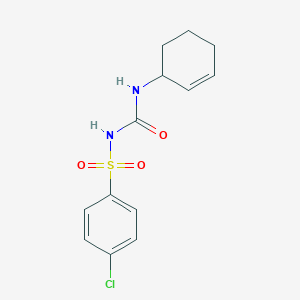
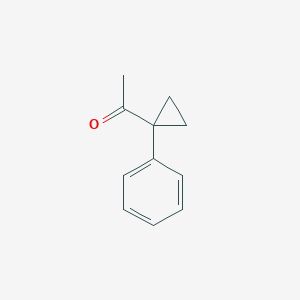
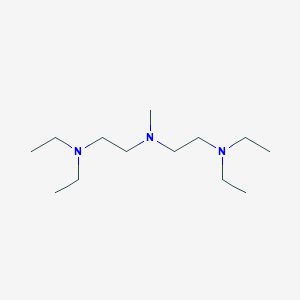
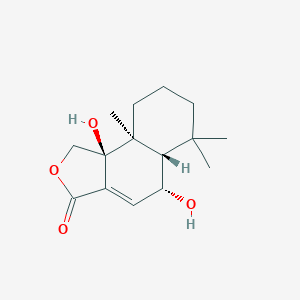
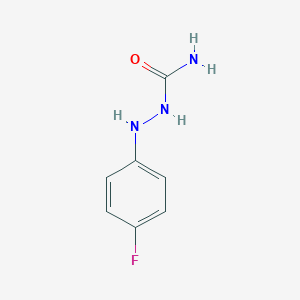
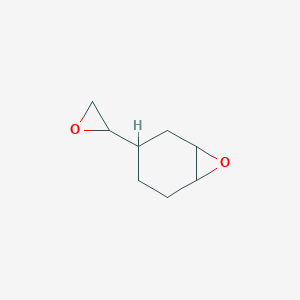
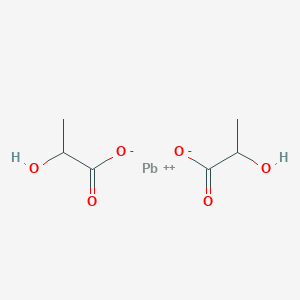
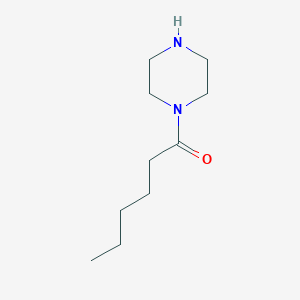
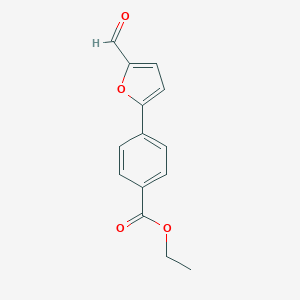
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)